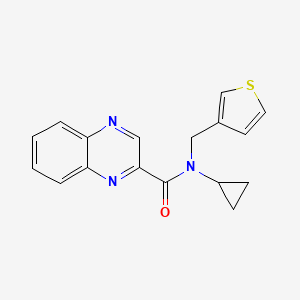

N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide” is a chemical compound. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to have a wide range of biological and medicinal activities .

Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR and elemental analysis . The specific details about the molecular structure of this compound are not provided in the retrieved papers.Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The specific chemical reactions that “this compound” can undergo are not detailed in the retrieved papers.Applications De Recherche Scientifique

Synthesis and Chemical Structure

Synthesis of Related Compounds : The synthesis of compounds similar to N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide, such as various quinoline and quinoxaline derivatives, has been explored. For example, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives was achieved through diastereoselective cyclopropanation reactions. The relative stereochemistry of these compounds was determined by X-ray structural analysis, which could be relevant to understanding similar compounds like this compound (Yong et al., 2007).

Chemical Reactivity and Modification : The reactivity of compounds with structural similarities to this compound has been studied. For example, the synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline involved electrophilic substitution reactions, leading to derivatives substituted exclusively at the thiophene ring (Aleksandrov et al., 2020).

Biological and Pharmaceutical Applications

Antimicrobial Activity : Studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated effective antibacterial activity against a variety of microorganisms. This suggests potential applications in antimicrobial therapies (Cakmak et al., 2022).

Cancer Research and Chemoresistance : Some quinoline and thiophene derivatives have been found to overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity. This indicates potential use in cancer treatment, particularly in addressing multi-drug resistance (Mudududdla et al., 2015).

Imaging and Diagnostic Applications

- Radioligand Potential : Certain quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands in imaging peripheral benzodiazepine type receptors with positron emission tomography (PET). This suggests possible applications of similar compounds in diagnostic imaging (Matarrese et al., 2001).

Propriétés

IUPAC Name |

N-cyclopropyl-N-(thiophen-3-ylmethyl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-17(16-9-18-14-3-1-2-4-15(14)19-16)20(13-5-6-13)10-12-7-8-22-11-12/h1-4,7-9,11,13H,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQRURRMBAYZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2802879.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2802880.png)

![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2802886.png)

![N-methyl-2-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide](/img/structure/B2802887.png)

![5-methyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2802889.png)

![N-(4-acetamidophenyl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2802892.png)